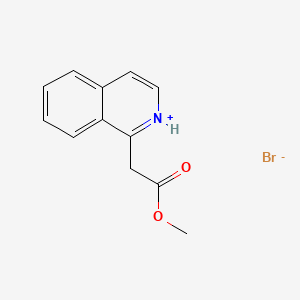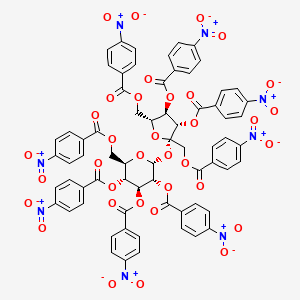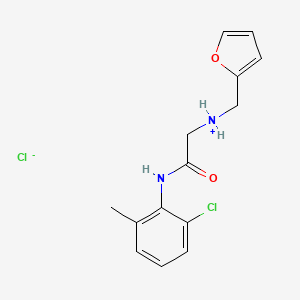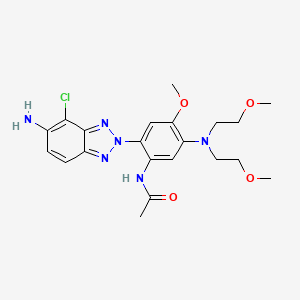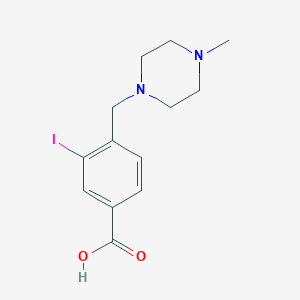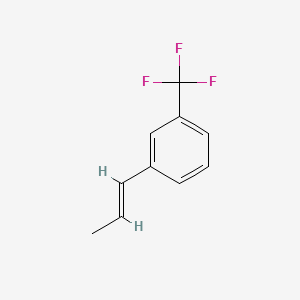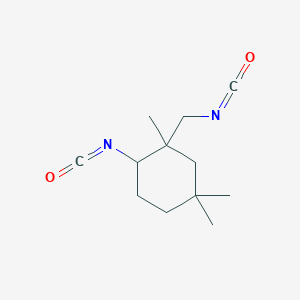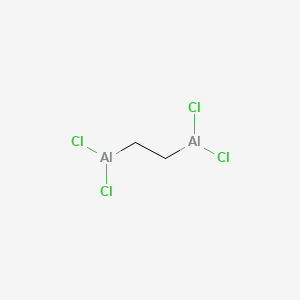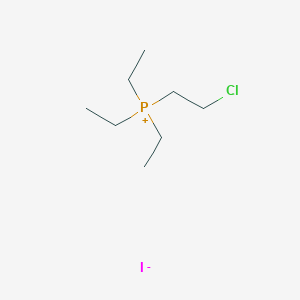
2-Chloroethyl(triethyl)phosphanium;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl(triethyl)phosphanium iodide is a chemical compound with the molecular formula C8H19ClP+ and a molecular weight of 181.6627 g/mol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2-Chloroethyl(triethyl)phosphanium iodide typically involves the reaction of triethylphosphine with 2-chloroethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Chloroethyl(triethyl)phosphanium iodide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloroethyl(triethyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of other chemicals and materials, serving as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl(triethyl)phosphanium iodide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems .
Comparación Con Compuestos Similares
2-Chloroethyl(triethyl)phosphanium iodide can be compared with other similar compounds, such as tris(2-chloroethyl) phosphate and tris(2-chloropropyl) phosphate. These compounds share some structural similarities but differ in their chemical properties and applications . For example:
Tris(2-chloroethyl) phosphate: Used as a flame retardant and plasticizer.
Tris(2-chloropropyl) phosphate: Also used as a flame retardant but with different physical and chemical properties.
The uniqueness of 2-Chloroethyl(triethyl)phosphanium iodide lies in its specific reactivity and applications in various fields.
Propiedades
Número CAS |
6295-24-5 |
|---|---|
Fórmula molecular |
C8H19ClIP |
Peso molecular |
308.57 g/mol |
Nombre IUPAC |
2-chloroethyl(triethyl)phosphanium;iodide |
InChI |
InChI=1S/C8H19ClP.HI/c1-4-10(5-2,6-3)8-7-9;/h4-8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
FCYGQWGGWIEPAT-UHFFFAOYSA-M |
SMILES canónico |
CC[P+](CC)(CC)CCCl.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


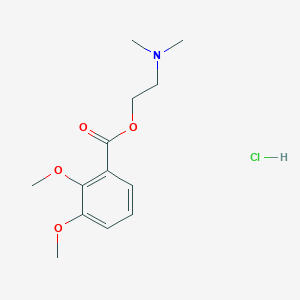
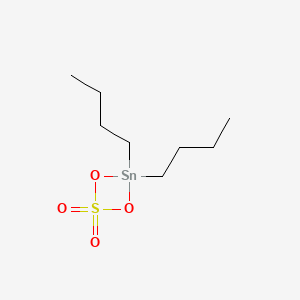
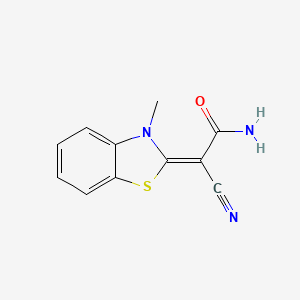
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)

